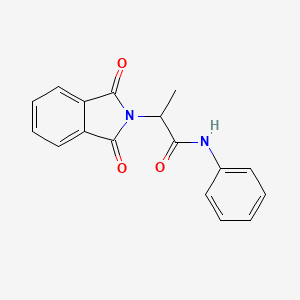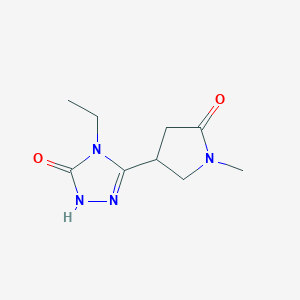
N',2,2-tris(3-chlorophenyl)-2-hydroxyacetohydrazide
Vue d'ensemble
Description
N',2,2-tris(3-chlorophenyl)-2-hydroxyacetohydrazide, also known as TCAH, is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. TCAH belongs to the class of hydrazide derivatives and has been found to possess a wide range of biological activities.
Applications De Recherche Scientifique
N',2,2-tris(3-chlorophenyl)-2-hydroxyacetohydrazide has been extensively studied for its potential as a therapeutic agent. It has been found to possess significant antibacterial, antifungal, and anticancer activities. N',2,2-tris(3-chlorophenyl)-2-hydroxyacetohydrazide has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. It has also been found to exhibit antifungal activity against Candida albicans and Aspergillus niger. In addition, N',2,2-tris(3-chlorophenyl)-2-hydroxyacetohydrazide has been shown to possess potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Mécanisme D'action
The mechanism of action of N',2,2-tris(3-chlorophenyl)-2-hydroxyacetohydrazide is not fully understood. However, it is believed that N',2,2-tris(3-chlorophenyl)-2-hydroxyacetohydrazide exerts its biological activities by inhibiting the activity of certain enzymes and proteins. N',2,2-tris(3-chlorophenyl)-2-hydroxyacetohydrazide has been found to inhibit the activity of bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication. N',2,2-tris(3-chlorophenyl)-2-hydroxyacetohydrazide has also been shown to inhibit the activity of fungal chitin synthase, which is essential for fungal cell wall synthesis. In addition, N',2,2-tris(3-chlorophenyl)-2-hydroxyacetohydrazide has been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
N',2,2-tris(3-chlorophenyl)-2-hydroxyacetohydrazide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of bacterial and fungal cells by disrupting their DNA replication and cell wall synthesis. N',2,2-tris(3-chlorophenyl)-2-hydroxyacetohydrazide has also been found to induce apoptosis in cancer cells by activating the caspase cascade. In addition, N',2,2-tris(3-chlorophenyl)-2-hydroxyacetohydrazide has been shown to possess antioxidant and anti-inflammatory activities.
Avantages Et Limitations Des Expériences En Laboratoire
N',2,2-tris(3-chlorophenyl)-2-hydroxyacetohydrazide has several advantages for lab experiments. It is easy to synthesize and has a high yield. N',2,2-tris(3-chlorophenyl)-2-hydroxyacetohydrazide is also stable under normal laboratory conditions and can be stored for a long time without significant degradation. However, N',2,2-tris(3-chlorophenyl)-2-hydroxyacetohydrazide has some limitations for lab experiments. It is highly toxic and requires careful handling. In addition, N',2,2-tris(3-chlorophenyl)-2-hydroxyacetohydrazide has poor solubility in water, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on N',2,2-tris(3-chlorophenyl)-2-hydroxyacetohydrazide. One potential direction is to explore the use of N',2,2-tris(3-chlorophenyl)-2-hydroxyacetohydrazide as a therapeutic agent for bacterial and fungal infections. Another potential direction is to investigate the use of N',2,2-tris(3-chlorophenyl)-2-hydroxyacetohydrazide as a potential anticancer agent. Further studies are also needed to elucidate the mechanism of action of N',2,2-tris(3-chlorophenyl)-2-hydroxyacetohydrazide and to identify its molecular targets. In addition, the development of new synthesis methods and analogs of N',2,2-tris(3-chlorophenyl)-2-hydroxyacetohydrazide may lead to the discovery of more potent and selective compounds.
Propriétés
IUPAC Name |
N',2,2-tris(3-chlorophenyl)-2-hydroxyacetohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl3N2O2/c21-15-6-1-4-13(10-15)20(27,14-5-2-7-16(22)11-14)19(26)25-24-18-9-3-8-17(23)12-18/h1-12,24,27H,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFCDBXAYNAWDOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(C2=CC(=CC=C2)Cl)(C(=O)NNC3=CC(=CC=C3)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[6-methyl-4-(4-methyl-3-penten-1-yl)-3-cyclohexen-1-yl]methyl phenylcarbamate](/img/structure/B3846828.png)
![ethyl 4-benzyl-1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-4-piperidinecarboxylate](/img/structure/B3846840.png)

![4-[5-(3-phenoxyphenoxy)pentyl]morpholine](/img/structure/B3846851.png)
![methyl 3-[(4-nitrobenzoyl)amino]-2-butenoate](/img/structure/B3846861.png)
![4-[6-(2-methoxyphenoxy)hexyl]morpholine](/img/structure/B3846866.png)
![1-[5-(4-chlorophenoxy)pentyl]-1H-imidazole](/img/structure/B3846870.png)
![phenyl[2-(4-pyridinyl)-1H-benzimidazol-5-yl]methanone hydrate](/img/structure/B3846876.png)
![N,N'-[methylenebis(2,6-dimethyl-4,1-phenylene)]diacetamide](/img/structure/B3846881.png)
![diethyl [4-(2-methoxyphenoxy)butyl]malonate](/img/structure/B3846882.png)
![5-[(2-benzoylhydrazino)carbonyl]-1,2,2-trimethylcyclopentanecarboxylic acid](/img/structure/B3846886.png)
![4,4,5,5,5-pentafluoropentyl 4-[(2,6-dimethoxy-4-pyrimidinyl)amino]-4-oxobutanoate](/img/structure/B3846887.png)

